5-Bromo-3-fluoropyridine-2-carboxamide

Medicinal Chemistry Cross-Coupling Site-Selective Synthesis

Sourcing regioisomerically pure, dual-halogenated pyridine building blocks with reliable batch-to-batch consistency is a recurring bottleneck in medchem and FBDD campaigns. 5-Bromo-3-fluoropyridine-2-carboxamide (CAS 669066-90-4) is a precisely functionalized scaffold that solves this challenge. - Defined 5-Br/3-F pattern ensures predictable chemoselectivity in Suzuki-Miyaura cross-couplings for SAR exploration. - The primary carboxamide serves as a hinge-binding motif in ATP-competitive kinase inhibitor design (PIM, CDK, BTK). - Used as a key intermediate for Favipiravir-related antiviral analogs targeting RNA viruses. - Available from stock with full analytical documentation, eliminating custom synthesis lead times.

Molecular Formula C6H4BrFN2O
Molecular Weight 219.01 g/mol
CAS No. 669066-90-4
Cat. No. B1287184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-fluoropyridine-2-carboxamide
CAS669066-90-4
Molecular FormulaC6H4BrFN2O
Molecular Weight219.01 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1F)C(=O)N)Br
InChIInChI=1S/C6H4BrFN2O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,(H2,9,11)
InChIKeyLSGUIZIRGUAPRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-fluoropyridine-2-carboxamide: Baseline Characterization


5-Bromo-3-fluoropyridine-2-carboxamide (CAS 669066-90-4) is a heterocyclic building block belonging to the halogenated pyridine carboxamide class, with a molecular formula of C6H4BrFN2O and a molecular weight of 219.01 g/mol . Its structure features a pyridine core substituted with a bromine atom at the 5-position, a fluorine atom at the 3-position, and a primary carboxamide group at the 2-position . This compound is of interest in medicinal chemistry and chemical biology as a synthetic intermediate, particularly for the construction of kinase inhibitor scaffolds and antiviral agents .

5-Bromo-3-fluoropyridine-2-carboxamide: Generic Substitution Limitations


Generic substitution among halogenated pyridine carboxamides is not possible due to the specific regiochemistry of halogen placement (5-Br, 3-F) . This precise substitution pattern dictates both the electronic properties of the aromatic ring and the chemoselectivity in downstream reactions, such as Suzuki-Miyaura cross-couplings [1]. While compounds like 6-bromo-3-fluoropicolinamide (a positional isomer) or non-halogenated 3-fluoropyridine-2-carboxamide exist, their reactivity and biological target engagement will differ fundamentally, rendering direct interchange invalid for structure-activity relationship (SAR) studies or patented synthetic routes .

5-Bromo-3-fluoropyridine-2-carboxamide: Quantitative Evidence Guide


Bromine vs. Fluorine Chemoselectivity in Cross-Coupling

The C5-bromine substituent in 5-bromo-3-fluoropyridine-2-carboxamide serves as a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-couplings, while the C3-fluorine atom remains largely inert under these standard conditions [1]. In contrast, an analogous compound like 6-bromo-3-fluoropicolinamide (a 6-bromo isomer) or 5-chloro-3-fluoropyridine-2-carboxamide would exhibit different reaction kinetics and may require distinct catalytic conditions due to the altered electronic environment of the pyridine ring [1].

Medicinal Chemistry Cross-Coupling Site-Selective Synthesis

Predicted Physicochemical and Safety Profile

5-Bromo-3-fluoropyridine-2-carboxamide is predicted to have a boiling point of 260.5±40.0 °C, a density of 1.798±0.06 g/cm³, and a pKa of 14.06±0.50 . Safety data indicates it is classified as acutely toxic via oral (H301), dermal (H311), and inhalation (H331) routes . In comparison, the non-fluorinated analog 5-bromopicolinamide or the de-fluorinated 3-fluoropicolinamide are expected to have lower predicted density and different toxicity profiles, underscoring the impact of the dual halogenation on the compound's physical and hazardous properties .

Laboratory Safety Physicochemical Properties Procurement

5-Bromo-3-fluoropyridine-2-carboxamide: Research & Industrial Applications


Kinase Inhibitor Scaffold & Fragment-Based Discovery

Used as a versatile pyridine carboxamide scaffold in the synthesis of kinase inhibitors. The 3-fluoro and 5-bromo substitution pattern is a common motif in ATP-competitive inhibitors, where the carboxamide group engages in key hinge-binding interactions. Its relatively low molecular weight also makes it suitable as a starting fragment for FBDD campaigns targeting kinases such as PIM, CDK, or BTK [1].

Favipiravir Analog & Antiviral Intermediate

5-Bromo-3-fluoropicolinamide serves as a key building block for the synthesis of compounds structurally related to Favipiravir, a broad-spectrum antiviral agent . Its use enables the exploration of novel analogs with potentially improved potency, selectivity, or pharmacokinetic profiles against RNA viruses, including influenza and Ebola .

Pd Cross-Coupling Development Substrate

The compound's unique dual-halogenated pyridine core makes it an ideal model substrate for investigating and developing new site-selective cross-coupling reactions. Recent studies on Pd-catalyzed Suzuki-type couplings of 2-pyridyl carbamoyl fluorides highlight the potential to use such scaffolds for generating diverse, medicinally relevant pyridyl amide libraries [2].

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